molecular formula C12H15NO3 B8732937 Benzyl (2-oxobutyl)carbamate

Benzyl (2-oxobutyl)carbamate

Cat. No.: B8732937
M. Wt: 221.25 g/mol
InChI Key: GQXXEURLDOMPBM-UHFFFAOYSA-N
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Description

Benzyl (2-oxobutyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a butanone moiety. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-oxobutyl)carbamate typically involves the reaction of benzyloxycarbonyl chloride with an appropriate amine, followed by the introduction of the butanone group. One common method is the reaction of benzyloxycarbonyl chloride with 2-amino-2-butanone under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-oxobutyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted carbamates or amides.

Scientific Research Applications

Benzyl (2-oxobutyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Benzyl (2-oxobutyl)carbamate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. In biochemical applications, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

    Benzyloxycarbonylamino-2-butanol: Similar in structure but with an alcohol group instead of a ketone.

    Benzyloxycarbonylamino-2-propanone: Similar but with a shorter carbon chain.

    Benzyloxycarbonylamino-2-pentanone: Similar but with a longer carbon chain.

Uniqueness

Benzyl (2-oxobutyl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its ketone group makes it more reactive in certain chemical reactions compared to its alcohol or alkane counterparts. This uniqueness makes it valuable in synthetic chemistry and various research applications .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

benzyl N-(2-oxobutyl)carbamate

InChI

InChI=1S/C12H15NO3/c1-2-11(14)8-13-12(15)16-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15)

InChI Key

GQXXEURLDOMPBM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To methylene chloride (60 mL) at −78° C. under argon was added oxalyl chloride (37 mL of 2 M solution in methylene chloride, 74 mmol), followed by DMSO (7.8 g, 100 mmol). The mixture was stirred at −78° C. for 20 min. and to this mixture was added a solution of 1-benzyloxycarbonylamino-2-butanol (13.9 g, 61.8 mmol) in methylene chloride (40 mL). The mixture was stirred at −78° C. for 1 h and triethylamine (21 mL) was added to the mixture. It was warmed to room temperature (rt) and washed successively with 1 N hydrochloric acid and aqueous sodium bicarbonate solution. The methylene chloride solution was dried over MgSO4 and concentrated to afford 1-benzyloxycarbonylamino-2-butanone (11.2 g, 82%) as a solid, which was enough pure for the next reaction.
Name
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Three
Quantity
37 mL
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four

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